1-Methyl-5-nitropyrimidin-2(1H)-one

Organic Synthesis Nitroenamine Chemistry Heterocycle Construction

Researchers requiring a bench-stable synthetic equivalent of nitromalonaldehyde for polyfunctionalized heterocycle construction face supply instability due to the precursor's rapid decomposition. 1-Methyl-5-nitropyrimidin-2(1H)-one resolves this pain point as a stable, crystalline surrogate. • Enables predictable ring-opening/aminolysis cascades with primary amines and bidentate nucleophiles, yielding nitroenamine and bridged bicyclic scaffolds. • Delivers 2,4-diazabicyclo[3.3.1]nonene derivatives in up to 76% isolated yield. • In-house synthesis achievable in 84% overall yield from low-cost commodity reagents, ensuring supply chain resilience. Procure with confidence: rigorous QC verifies ≥95% purity, and material is shipped under ambient conditions for immediate global delivery.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
CAS No. 17758-39-3
Cat. No. B095259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-nitropyrimidin-2(1H)-one
CAS17758-39-3
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESCN1C=C(C=NC1=O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3/c1-7-3-4(8(10)11)2-6-5(7)9/h2-3H,1H3
InChIKeyKYADSVHQTVFLDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3): Chemical Identity, Core Reactivity Profile, and Synthetic Utility for Specialized Research Procurement


1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3, molecular formula C₅H₅N₃O₃, molecular weight 155.11) is a 5-nitro-substituted pyrimidin-2(1H)-one derivative bearing an N¹-methyl group . The compound is typically a yellow crystalline powder with a melting point of 169–170 °C [1]. Its defining chemical feature is the electron-deficient pyrimidine ring activated by the 5-nitro group, which renders the 4- and 6-positions susceptible to nucleophilic attack and enables ring-opening/ring-transformation reactions that are not possible with non-nitrated or 4-substituted analogs [2]. This compound is established as a synthetic equivalent of the highly unstable nitromalonaldehyde (O₂N–C(CHO)₂) and activated diformylamine, providing a bench-stable alternative for constructing polyfunctionalized heterocycles and nitroenamine derivatives [3].

Why 1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3) Cannot Be Replaced by Common Pyrimidinone Analogs in Reaction Development or Procurement


1-Methyl-5-nitropyrimidin-2(1H)-one occupies a unique reactivity niche among 5-nitropyrimidin-2(1H)-one derivatives that precludes simple substitution with closely related analogs. The unsubstituted 5-nitro-2(1H)-pyrimidinone (lacking the N¹-methyl group) exhibits different solubility and nucleophilic regioselectivity due to NH tautomerism [1]. The 4-amino-5-nitropyrimidin-2(1H)-one analog (CAS 69099-99-6) is an established precursor for antiviral nucleoside synthesis but lacks the capacity to undergo the signature ring-opening/aminolysis cascade that generates nitromalonaldehyde diimines [2]. Conversely, 5-nitrouracil derivatives (e.g., 1-methyl-5-nitrouracil, CAS 32709-93-4) possess a 2,4-dione core and serve as thymidylate synthase inhibitors but cannot function as synthetic equivalents of diformylamine or nitromalonaldehyde in heterocycle construction [3]. The N¹-methyl group of 17758-39-3 locks the 2(1H)-one tautomeric form, directing nucleophilic attack exclusively to the 4- and 6-positions and enabling predictable ring-transformation outcomes with bidentate nucleophiles [4]. Consequently, procurement of a generic 5-nitropyrimidin-2(1H)-one derivative without the specific N¹-methyl-2-one substitution pattern will not support the established aminolysis and ring-transformation protocols documented in the primary literature.

Quantitative Differentiation: 1-Methyl-5-nitropyrimidin-2(1H)-one (17758-39-3) vs. Closest Analogs — Head-to-Head and Cross-Study Evidence for Scientific Selection


Synthetic Yield in Nitromalonaldehyde Diimine Generation: Aminolysis Route vs. Alternative Precursors

1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3) undergoes aminolysis with primary amines to furnish diimines of nitromalonaldehyde in yields consistently reported as 'good' across multiple amine substrates [1]. In contrast, the direct use of unstable nitromalonaldehyde itself is precluded due to its rapid decomposition at room temperature, making it an impractical comparator. Alternative 5-nitropyrimidine precursors such as 1,3-dimethyl-5-nitropyrimidine-2,4-dione (a 5-nitrouracil analog) do not undergo the same aminolysis cascade because the 2,4-dione system resists ring-opening under analogous conditions .

Organic Synthesis Nitroenamine Chemistry Heterocycle Construction

Ring-Transformation Yield to Polyfunctionalized Bicyclo[3.3.1]nonenes: Base-Dependent Efficiency

1-Methyl-5-nitropyrimidin-2(1H)-one reacts with diethyl acetonedicarboxylate (a bidentate nucleophile) under basic conditions to yield 6,8-bis(ethoxycarbonyl)-7-hydroxy-2-methyl-9-nitro-3-oxo-2,4-diazabicyclo[3.3.1]ona-7-ene (8a) [1]. The reaction yield is demonstrably base-dependent: using NEt₃ in ethanol affords 8a in 66% yield; switching to NaOEt and pyridine increases the yield to 76% [1]. The isomeric 3-methyl-5-nitropyrimidin-4(3H)-one (compound 5 in the original study) under identical bidentate nucleophile conditions undergoes ring transformation to pyridin-4(1H)-ones (functionalized at the 3- or 5-positions) rather than bicyclo[3.3.1]nonene derivatives, demonstrating divergent product architectures from structurally similar nitropyrimidinone isomers .

Ring Transformation Bicyclic Scaffolds Reaction Optimization

Synthetic Accessibility: Nitration Yield from 1-Methylpyrimidin-2(1H)-one

The preparation of 1-methyl-5-nitropyrimidin-2(1H)-one from commercially available N-methylurea and 1,1,3,3-tetramethoxypropane proceeds via quantitative formation of 1-methylpyrimidin-2(1H)-one hydrochloride (6), followed by nitration with 15 M HNO₃ in 18 M H₂SO₄ at 100 °C to afford the target compound 4 in 84% overall yield (calculated from N-methylurea) [1]. This two-step sequence compares favorably to alternative routes to 5-nitropyrimidin-2(1H)-ones that require pre-functionalized nitroenamine precursors or multi-step protection/deprotection strategies [2].

Process Chemistry Nitration Cost-Effective Synthesis

Antiviral Potency: HIV-1 Reverse Transcriptase Inhibition vs. 4-Amino-5-nitropyrimidin-2(1H)-one Analogs

1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3) exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 µM) in a cell-based assay against HIV-1 reverse transcriptase (RT) using acutely infected cells [1]. This level of activity is considered marginal and falls well below the potency thresholds required for lead optimization in antiviral drug discovery. In contrast, 4-amino-substituted 5-nitropyrimidin-2(1H)-one derivatives have demonstrated significantly higher potency: the 4-amino-1-methyl-5-nitropyrimidin-2(1H)-one analog (CAS 69100-00-1) shows an IC₅₀ of 0.420 nM against protein arginine methyltransferase 5 (PRMT5) in a HotSpot profiling assay—a 238,000-fold difference in potency, albeit against a different target [2]. Additionally, 4,6-diamino-5-nitropyrimidine nucleoside analogs have been reported as potent and selective PKCθ inhibitors, with IC₅₀ values in the low nanomolar range [3].

Antiviral Screening HIV-1 RT Inhibition Biological Activity

Ring-Opening Reactivity: Synthetic Equivalent to Unstable Nitromalonaldehyde vs. 5-Nitrouracil Analogs

1-Methyl-5-nitropyrimidin-2(1H)-one functions as a bench-stable synthetic equivalent of unstable nitromalonaldehyde (O₂N–C(CHO)₂), undergoing nucleophilic ring-opening to generate nitroenamine intermediates that can be trapped or further elaborated into azaheterocycles [1][2]. This reactivity is unique to the 2(1H)-one system: the isomeric 3-methyl-5-nitropyrimidin-4(3H)-one instead behaves as a synthetic equivalent of activated diformylamine (HN(CHO)₂), producing pyridin-4(1H)-one derivatives upon reaction with bidentate nucleophiles . 5-Nitrouracil derivatives (e.g., 1-methyl-5-nitrouracil), despite sharing the 5-nitro group, possess a 2,4-dione core that does not undergo analogous ring-opening/aminolysis cascades; instead, these compounds act as mechanism-based inhibitors of thymidylate synthetase via covalent adduct formation at C6 [3].

Synthetic Methodology Reactive Intermediate Surrogates Heterocycle Library Synthesis

Commercial Availability and Purity Specifications: Cross-Vendor Comparison

1-Methyl-5-nitropyrimidin-2(1H)-one (CAS 17758-39-3) is commercially available from multiple suppliers at a minimum purity specification of 95% . Package sizes range from 50 mg to 1 g, with representative pricing at 50 mg (205.00 €), 100 mg (326.00 €), and 250 mg (534.00 €) . In contrast, the 4-amino analog (4-amino-1-methyl-5-nitropyrimidin-2(1H)-one, CAS 69100-00-1) is available but with less consistent purity documentation across suppliers, and its higher molecular weight (170.13 vs. 155.11) and different substitution pattern may require distinct storage and handling protocols . The unsubstituted 5-nitro-2(1H)-pyrimidinone (CAS 54573-82-3) is rarely stocked by major research chemical vendors, limiting its utility for routine synthetic work.

Procurement Supply Chain Analytical Standards

1-Methyl-5-nitropyrimidin-2(1H)-one (17758-39-3): Evidence-Based Application Scenarios for Research and Industrial Use


Scenario 1: Heterocyclic Library Construction — Synthesis of Bridged Bicyclo[3.3.1]nonene Scaffolds

1-Methyl-5-nitropyrimidin-2(1H)-one reacts with bidentate nucleophiles such as diethyl acetonedicarboxylate to yield polyfunctionalized 2,4-diazabicyclo[3.3.1]nonene derivatives in up to 76% isolated yield under optimized NaOEt/pyridine conditions [1]. This ring-transformation chemistry provides a direct entry to bridged bicyclic frameworks that are otherwise challenging to assemble. The N¹-methyl-2(1H)-one substitution pattern is essential for this reactivity: the isomeric 3-methyl-5-nitropyrimidin-4(3H)-one instead yields pyridin-4(1H)-ones under identical conditions . This scenario is directly supported by the 76% yield and product divergence data presented in Section 3 (Evidence Item 2).

Scenario 2: Nitroenamine and Azaheterocycle Synthesis via Aminolysis-Ring Opening

Aminolysis of 1-methyl-5-nitropyrimidin-2(1H)-one with primary amines furnishes diimines of nitromalonaldehyde in good yields, which upon silica gel hydrolysis generate nitroenamines bearing a formyl group [1]. These nitroenamine intermediates can be further treated with hydrazines or diamines to produce diverse azaheterocycles [1]. No alternative bench-stable reagent provides this direct, two-step access to nitromalonaldehyde-derived building blocks. 5-Nitrouracil analogs do not undergo this ring-opening cascade, and direct use of nitromalonaldehyde is precluded by its rapid decomposition . This scenario is directly supported by the aminolysis and ring-opening reactivity data presented in Section 3 (Evidence Items 1 and 5).

Scenario 3: Process Chemistry and Scale-Up — Validated High-Yield Route from Inexpensive Starting Materials

For laboratories requiring multi-gram quantities of 1-methyl-5-nitropyrimidin-2(1H)-one, the two-step synthesis from N-methylurea and 1,1,3,3-tetramethoxypropane (followed by nitration with 15 M HNO₃ / 18 M H₂SO₄) delivers an overall yield of 84% [1]. This route uses readily available, inexpensive reagents and avoids the need for chromatographic purification at the intermediate stage. The high yield and operational simplicity make in-house synthesis economically viable when commercial supply is constrained. This scenario is directly supported by the 84% overall yield data presented in Section 3 (Evidence Item 3).

Scenario 4: Procurement Guidance — Excluding 17758-39-3 from Antiviral or Enzyme Inhibition Screening Programs

Based on the IC₅₀ of 1.00 × 10⁵ nM (100 µM) against HIV-1 RT in cell-based assays [1], 1-methyl-5-nitropyrimidin-2(1H)-one should NOT be procured for antiviral drug discovery or enzyme inhibition campaigns. The potency is insufficient for hit-to-lead optimization. Researchers seeking bioactive 5-nitropyrimidin-2(1H)-one derivatives should instead prioritize 4-amino- or 4,6-diamino-substituted analogs, which exhibit nanomolar potency against targets such as PRMT5 (IC₅₀ = 0.420 nM) and PKCθ . This application scenario—defined by exclusion rather than inclusion—is directly supported by the antiviral potency data presented in Section 3 (Evidence Item 4).

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